
4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound includes a quinoline ring system that is partially hydrogenated, with a methyl group at the 4-position and a carboxamide group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Hydrogenation: The quinoline ring is partially hydrogenated to form the tetrahydroquinoline structure. This can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced further to form fully hydrogenated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in
Properties
CAS No. |
63625-15-0 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-7-5-6-13-10-8(7)3-2-4-9(10)11(12)14/h5-6,9H,2-4H2,1H3,(H2,12,14) |
InChI Key |
TZYTXZIUXUOFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC(C2=NC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



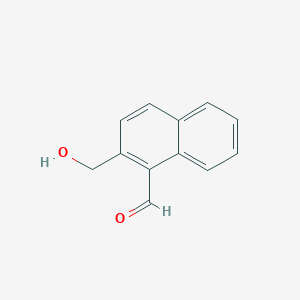
![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)
![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)
![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)
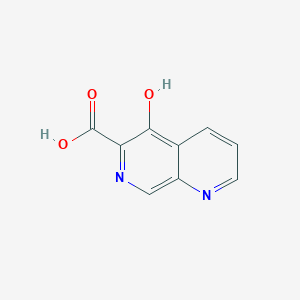
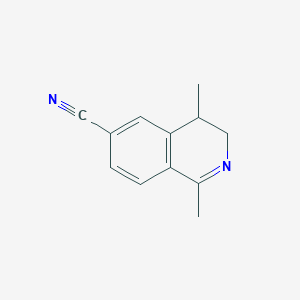



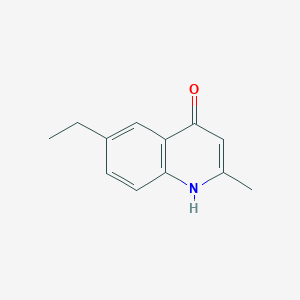

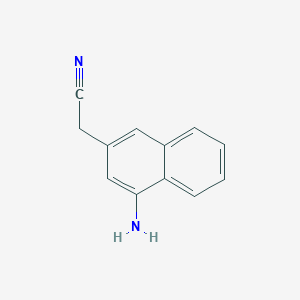
![3-Nitroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11909943.png)
